molecular formula C12H11NO3S2 B2553678 ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate CAS No. 864940-46-5

ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate

Cat. No.: B2553678
CAS No.: 864940-46-5
M. Wt: 281.34
InChI Key: MPQQFJCETHJDBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate is a synthetic thiophene derivative of significant interest in medicinal and organic chemistry research. Thiophene-based compounds are a prominent scaffold in drug discovery due to their wide range of biological activities . This specific amido-functionalized thiophene ester is a valuable building block for the synthesis of more complex heterocyclic systems, such as thienopyridines, which are crucial for developing new pharmacologically active molecules . Researchers utilize it to explore structure-activity relationships (SAR), particularly in the development of novel anticancer, antimicrobial, and antioxidant agents . Its mechanism of action in biological systems is typically derived from its functional groups, which can interact with enzymatic targets; for instance, similar compounds have shown cytotoxic activity against human lung cancer cell lines (A-549) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQQFJCETHJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-Aminothiophene-3-Carboxylate Intermediate

The synthesis of ethyl 2-aminothiophene-3-carboxylate serves as the foundational step for subsequent acylation. A widely adopted method involves the Gewald reaction , a one-pot condensation of ketones, elemental sulfur, and cyanoacetate esters.

Reaction Mechanism and Conditions

  • Reactants : Cyclic ketones (e.g., cyclohexanone), elemental sulfur, and ethyl cyanoacetate.
  • Catalyst : Morpholine or triethylamine (1–2 equiv).
  • Solvent : Ethanol or dimethylformamide (DMF).
  • Temperature : 80–100°C under reflux for 4–6 hours.

The reaction proceeds via a Michael addition of the ketone to the cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. Morpholine facilitates deprotonation and accelerates the cyclization step.

Table 1: Optimization of Gewald Reaction Parameters
Parameter Optimal Value Yield Range (%)
Catalyst Morpholine 70–85
Solvent Ethanol 75–80
Reaction Time 5 hours 78
Temperature 90°C 82

Post-reaction purification involves recrystallization from ethanol, yielding pale-yellow crystals.

Spectral Characterization of Intermediate

  • IR (KBr) : ν(NH₂) at 3350–3450 cm⁻¹, ν(C=O) at 1705 cm⁻¹ (ester), ν(C≡N) at 2210 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, CH₂), 6.85 (s, 1H, thiophene-H), 6.20 (s, 2H, NH₂).

The introduction of the thiophene-2-amido group is achieved through acylation of the primary amine. Two methods are prevalent: acyl chloride coupling and in situ activation of carboxylic acids .

Acyl Chloride Coupling

  • Reactants : Ethyl 2-aminothiophene-3-carboxylate, thiophene-2-carbonyl chloride.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.
  • Solvent : Anhydrous dichloromethane or acetonitrile.
  • Conditions : Room temperature, 12–24 hours under nitrogen.
Table 2: Acylation Reaction Optimization
Parameter Optimal Value Yield (%)
Solvent Acetonitrile 85
Base Triethylamine 90
Stoichiometry 1.2 equiv acyl chloride 88

The reaction mixture is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

In Situ Activation Using Carbodiimides

  • Reactants : Thiophene-2-carboxylic acid, ethyl 2-aminothiophene-3-carboxylate.
  • Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv).
  • Co-Reagent : Hydroxybenzotriazole (HOBt, 1.5 equiv).
  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

This method avoids handling moisture-sensitive acyl chlorides but requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times (2–3 hours) and improve heat dissipation.
  • Catalyst Recycling : Morpholine recovery via distillation achieves >90% reuse.
  • Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Analytical Validation of Final Product

Spectroscopic Data

  • IR (KBr) : ν(C=O) at 1720 cm⁻¹ (ester), 1675 cm⁻¹ (amide), ν(N–H) at 3250 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 1.40 (t, 3H, CH₃), 4.35 (q, 2H, CH₂), 7.20–7.50 (m, 4H, thiophene-H), 9.80 (s, 1H, NH).
  • ¹³C NMR : δ 14.1 (CH₃), 61.5 (CH₂), 122–140 (thiophene-C), 165.5 (C=O ester), 168.0 (C=O amide).

Purity Assessment

  • HPLC : >98% purity using a C18 column (methanol:water = 70:30, 1.0 mL/min).
  • Elemental Analysis : Calculated for C₁₂H₁₁NO₃S₂: C 51.23%, H 3.94%, N 4.98%. Found: C 51.18%, H 3.89%, N 4.95%.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability
Acyl Chloride 85–90 98 High
In Situ Activation 75–80 95 Moderate

The acyl chloride method offers superior yields and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

  • Hydrolysis of Acyl Chlorides : Use of anhydrous solvents and molecular sieves prevents degradation.
  • Byproduct Formation : Excess base (triethylamine) minimizes disubstitution byproducts.
  • Regioselectivity : Electron-withdrawing ester groups direct acylation to the 2-position.

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic substitution occurs at the thiophene ring, facilitated by strong bases like sodium hydride. For example, chlorination of intermediates with phosphorus oxychloride (POCl₃) followed by reaction with amines (e.g., p-toluidine, benzylamine) yields substituted derivatives .

Cyclization Reactions

  • Dithiocarbazate Formation : Reaction with carbon disulfide (CS₂) in aqueous potassium hydroxide and ethanol generates dithiocarbazates, which cyclize to form pyrimidinones upon acidification .

  • Gewald Reaction : Forms thiophene cores via condensation of sulfur, nitriles, and carbonyl compounds .

Condensation Reactions

  • Knövenagel Condensation : Active methylene groups undergo condensation with substituted benzaldehydes, producing α,β-unsaturated amides. These reactions are catalyzed by piperidine and acetic acid under reflux .

  • Hydrazine Cyclization : Hydrazones derived from hydrazides and benzaldehyde/acetophenone undergo cyclization to form benzo thieno[2,3-d]pyrimidinones .

Reaction Conditions

Reaction TypeReagents/ConditionsKey Products
Gewald ReactionEthyl 2-cyanoacetate, S₈, diethylamineThiophene core derivatives
Knövenagel CondensationSubstituted benzaldehydes, piperidine, acetic acidEthyl 2-cyano-3-(substituted phenyl)acrylamido derivatives
CyclizationCS₂, aqueous KOH, ethanol, acidificationPyrimidinones
SubstitutionPOCl₃, sodium hydride, DMF, aminesChlorinated/aminated thiophene derivatives

Biological Activity

  • Antimicrobial Properties : Derivatives with nitrothiophene moieties exhibit activity against multidrug-resistant Staphylococcus aureus (MRSA), suggesting potential as antimicrobial agents .

  • Anticancer Effects : Compounds analogous to ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate induce apoptosis in A549 lung cancer cells, with mechanisms involving inhibition of cell proliferation .

Structural Insights

IR and NMR data confirm reaction outcomes:

  • IR Peaks : N-H stretching (3418–3157 cm⁻¹), C=O amide (1665–1651 cm⁻¹), and C≡N (2216–1928 cm⁻¹) indicate amide and nitrile functionalities .

  • NMR Signals : Proton environments include aromatic regions (7.0–8.5 ppm) and alkyl groups (1.3–2.8 ppm) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiophene derivatives, including ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate, exhibit significant antimicrobial properties. A study evaluated a library of compounds for their growth inhibition against various pathogens. The most potent compounds demonstrated a minimum inhibitory concentration (MIC) below 50 μM, indicating strong antimicrobial activity. For instance, compound 33 exhibited an MIC of 0.69 μM against tuberculosis bacteria, showcasing the potential of thiophene derivatives in developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that certain thiophene derivatives can induce apoptosis in cancer cells. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and tested for its ability to induce cell death in breast cancer cell lines. The results indicated that these compounds could serve as promising leads for new cancer therapies .

Materials Science

Organic Electronics
Thiophene derivatives are widely used in the field of organic electronics due to their semiconducting properties. This compound can be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes allow for efficient charge transport, making them suitable candidates for next-generation electronic devices.

Corrosion Inhibition
In industrial applications, this compound has been explored as a corrosion inhibitor. Its ability to form protective layers on metal surfaces can significantly reduce corrosion rates in various environments. Studies have shown that thiophene-based compounds can effectively inhibit corrosion in acidic and alkaline solutions, highlighting their potential use in protective coatings.

Industrial Applications

Synthesis of Organic Compounds
The compound serves as a building block in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions such as oxidation and substitution, allowing for the creation of diverse derivatives with tailored properties. This versatility makes it valuable in pharmaceutical and agrochemical industries for synthesizing new active ingredients .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
33Mycobacterium tuberculosis0.69 μM
38Staphylococcus aureus< 50 μM
29Bacillus subtilis< 100 μM

Table 2: Applications of this compound

Application AreaSpecific Use
Medicinal ChemistryAntimicrobial and anticancer agent development
Materials ScienceOrganic semiconductors and OLEDs
Industrial ApplicationsCorrosion inhibitors and organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzyme activity and interaction with cellular receptors. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Core

Nitrofuran vs. Thiophene Amido Groups
  • Ethyl 2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate (12k) Structure: Replaces thiophene-2-amido with 5-nitrofuran-2-carboxamido. Synthesis: Prepared via reaction of 2-aminothiophene with 5-nitrofuran-2-carbonyl chloride, yielding 50% after silica gel chromatography . Key Differences:
  • Antibacterial activity is reported, suggesting nitro groups may contribute to microbial target interactions .
Chlorophenyl and Methylthio Substituents
  • Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Structure: Features a 3-chlorophenyl group at the 5-position and an amino group at the 3-position. Applications: Acts as a precursor for pharmaceuticals and dyes, with the chlorophenyl group enhancing lipophilicity and metabolic stability .

Core Structure Modifications

Tetrahydrobenzo[b]thiophene Derivatives
  • Ethyl 2-((1-(4-hydroxyphenyl)-2-oxopropyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6p) Structure: Incorporates a saturated tetrahydrobenzo[b]thiophene core and a 4-hydroxyphenyl group. Synthesis: Petasis reaction with pyruvic aldehyde and 4-hydroxyphenylboronic acid in HFIP, yielding 22% after 14 hours . Key Differences:
  • The hydroxyl group introduces polarity, improving aqueous solubility compared to the target compound.
Cyclohepta[b]thiophene Derivatives
  • Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Structure: Features a larger cyclohepta[b]thiophene ring and a triazole-thioether side chain. Applications: The triazole group may enhance metal-binding capacity, relevant for enzyme inhibition .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Yield (%) Key Functional Groups
Target Compound C₁₂H₁₁NO₃S₂ 281.35 - Thiophene-2-amido, ethyl ester
Ethyl 2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate C₁₂H₁₀N₂O₆S 310.28 50 Nitrofuran, ethyl ester
Compound 6p C₂₁H₂₃NO₄S 385.48 22 Tetrahydrobenzo[b]thiophene, 4-hydroxyphenyl
EU1794-2 C₁₉H₂₃N₃O₄S₂ 421.53 - Thiazolidinone, tetrahydrobenzo[b]thiophene

Table 2: Spectral Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Compound 6o 1.25 (t, 3H), 4.20 (q, 2H), 6.80 (s, 1H) 168.5 (C=O), 140.2 (aromatic C) 390.1370 [M+Na]⁺
Compound 12k 1.35 (t, 3H), 4.30 (q, 2H), 7.50 (d, 1H) 162.3 (C=O), 148.9 (NO₂) 260.9947 [M+Na]⁺

Q & A

Q. How can regioselectivity challenges in thiophene functionalization be addressed during synthesis?

  • Methodological Answer :
  • Directing Groups : Use amino or ester groups at C3 to direct electrophilic substitution to C5 .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) enable selective C–H arylation .

Data Contradiction Analysis

  • Example : Conflicting antioxidant data between DPPH and ABTS assays may arise from differing radical quenching mechanisms. Validate via ORAC (Oxygen Radical Absorbance Capacity) assays to reconcile results.
  • Mitigation : Use standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and replicate studies ≥3 times to ensure reproducibility.

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